The Physical, Chemical, and Synthetic Profile of 5-Tert-butoxy-5-oxopentylzinc Bromide
The Physical, Chemical, and Synthetic Profile of 5-Tert-butoxy-5-oxopentylzinc Bromide
Executive Summary
In modern organic synthesis and drug development, the demand for bifunctional building blocks that exhibit high chemoselectivity and orthogonal reactivity is paramount. 5-Tert-butoxy-5-oxopentylzinc bromide has emerged as a critical organometallic reagent, specifically engineered for C5-homologation and the construction of complex aliphatic linkers. By combining an active organozinc halide terminus with a sterically shielded, acid-labile tert-butyl ester, this reagent allows chemists to execute robust carbon-carbon bond-forming reactions—such as the Negishi cross-coupling—without compromising pendant functional groups[1][2]. This whitepaper details the physical properties, mechanistic causality of its reactivity, and self-validating protocols for its application, with a specific focus on its utility in Proteolysis Targeting Chimera (PROTAC) linker synthesis[3].
Chemical Identity and Physical Properties
The utility of 5-tert-butoxy-5-oxopentylzinc bromide stems from its precise electronic and steric tuning. Unlike highly polarized organolithium or Grignard reagents, organozinc compounds possess a highly covalent carbon-metal bond. Zinc's Pauling electronegativity (1.65) is relatively close to that of carbon (2.55), attenuating the nucleophilicity of the carbon atom and preventing auto-condensation or nucleophilic attack on the resident ester group[1][4].
To prevent aggregation and degradation via the Schlenk equilibrium, the reagent is commercially and synthetically maintained as a solvated complex in Tetrahydrofuran (THF). The ethereal oxygen atoms of THF coordinate to the empty p-orbitals of the zinc center, satisfying its valency and stabilizing the monomeric active species[5][6].
Table 1: Core Physical and Chemical Properties
| Property | Specification / Value |
| IUPAC Name | (5-tert-butoxy-5-oxopentyl)zinc bromide |
| CAS Number | 2919352-70-6[5] |
| Molecular Formula | C9H17BrO2Zn[5] |
| Molecular Weight | 302.52 g/mol [5] |
| SMILES String | CC(C)(C)OC(=O)CCCC[Zn]Br[5] |
| Standard Concentration | 0.5 M in Tetrahydrofuran (THF)[5][6] |
| Physical Appearance | Pale yellow to light brown liquid (in solution) |
| Stability & Storage | Moisture and air-sensitive; store at 2-8 °C under Argon/N₂ |
Synthesis and Reagent Generation
The generation of 5-tert-butoxy-5-oxopentylzinc bromide relies on the direct oxidative addition of zero-valent zinc into the C-Br bond of tert-butyl 5-bromopentanoate[4][7]. Because unactivated primary alkyl bromides are notoriously sluggish toward standard zinc dust, the reaction requires zinc activation.
The Causality of Activation
As a Senior Application Scientist, I highly recommend utilizing Knochel’s LiCl-mediated activation or highly reactive Rieke Zinc (Zn*)[4][7]. The addition of stoichiometric LiCl is transformative: it solubilizes the forming organozinc species by generating a highly reactive zincate complex (RZnX·LiCl). This continuous removal of the product from the metal surface prevents passivation, driving the oxidative addition to completion at mild temperatures (25–50 °C)[7]. The bulky tert-butyl group provides immense steric hindrance, shielding the carbonyl carbon from any trace nucleophilic attack during generation.
Fig 1: Oxidative addition of activated zinc into tert-butyl 5-bromopentanoate to form the reagent.
Chemical Reactivity & Core Applications
Negishi Cross-Coupling
The primary application of this reagent is the palladium- or nickel-catalyzed Negishi cross-coupling with aryl, heteroaryl, or vinyl halides[1][8].
Mechanistic Challenge & Solution: Alkylzinc halides possess β-hydrogens, making the resulting alkyl-palladium intermediate highly susceptible to unwanted β-hydride elimination (yielding an alkene byproduct) before reductive elimination can occur. To outcompete this side reaction, the use of bulky, electron-rich phosphine ligands (e.g., S-Phos, RuPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) is mandatory. These ligands increase the electron density on the Pd center (accelerating oxidative addition) and exert steric pressure that forces rapid reductive elimination[2][8].
Fig 2: Catalytic cycle of the Negishi cross-coupling utilizing the organozinc bromide reagent.
Application in Targeted Protein Degradation (PROTACs)
In medicinal chemistry, 5-tert-butoxy-5-oxopentylzinc bromide is a premier reagent for synthesizing PROTAC linkers[3]. The workflow leverages the orthogonal stability of the tert-butyl ester:
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Coupling: The pentyl chain is attached to a target-binding ligand (e.g., a kinase inhibitor) via Negishi coupling. The tert-butyl ester easily survives the basic/nucleophilic conditions.
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Deprotection: The tert-butyl group is cleaved using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), revealing the free carboxylic acid.
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Amide Formation: The free acid is coupled to an E3 ligase ligand (e.g., lenalidomide) using standard peptide coupling reagents (HATU/DIPEA) to finalize the PROTAC[3].
Table 2: Comparative Reactivity Profile
| Reagent Type | Metal Electronegativity | Nucleophilicity | Functional Group Tolerance | Primary Application |
| Organozinc (R-Zn-X) | 1.65 | Moderate | Excellent (Tolerates esters, ketones, nitriles) | Negishi Coupling |
| Grignard (R-Mg-X) | 1.31 | High | Poor (Reacts with esters/ketones) | Nucleophilic Addition |
| Organolithium (R-Li) | 0.98 | Very High | Very Poor (Highly destructive) | Halogen-Metal Exchange |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific visual and analytical checkpoints.
Protocol A: General Negishi Cross-Coupling Workflow
Objective: Couple 5-tert-butoxy-5-oxopentylzinc bromide with an aryl bromide.
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System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).
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Catalyst Loading: Charge the flask with the aryl bromide (1.0 equiv), Pd(OAc)₂ (2 mol%), and S-Phos (4 mol%)[2].
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Solvent Addition: Add anhydrous THF (0.2 M relative to the aryl halide) and stir at room temperature for 10 minutes.
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Validation Checkpoint: The solution should transition from yellow to a deep red/orange, indicating the formation of the active Pd(0)-phosphine complex.
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Transmetalation Initiation: Cool the mixture to 0 °C. Dropwise, add the 0.5 M solution of 5-tert-butoxy-5-oxopentylzinc bromide in THF (1.3 to 1.5 equiv) via a gas-tight syringe[8].
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Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (or heat to 60 °C depending on substrate sterics). Stir for 2–6 hours[8].
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Analytical Validation: Quench a 0.1 mL aliquot in saturated aqueous NH₄Cl, extract with Ethyl Acetate, and analyze via GC-MS or TLC.
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Validation Checkpoint: Complete consumption of the aryl bromide mass peak confirms catalytic turnover.
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Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (to destroy excess organozinc), extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash column chromatography.
Conclusion
5-Tert-butoxy-5-oxopentylzinc bromide represents a triumph of chemoselective reagent design. By harnessing the attenuated nucleophilicity of the carbon-zinc bond alongside the robust steric shielding of the tert-butyl ester, it enables the direct installation of functionalized aliphatic chains onto complex aromatic scaffolds[1][4]. Whether utilized in foundational methodology development or the cutting-edge synthesis of targeted protein degraders[3], it remains an indispensable tool for the modern synthetic chemist.
Sources
- 1. Exploring pre-catalyst scope and selectivity in Negishi coupling of aryl iodides in deep eutectic solvents - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY01526J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthonix, Inc > Grignards and Zincs > 5-tert-Butoxy-5-oxopentylzinc bromide, 0.5 M in THF - [B95258] [synthonix.com]
- 6. A 100ml | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
